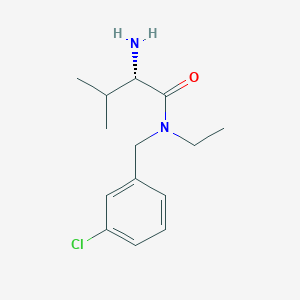

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRJYVPGQHAPAC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)Cl)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC(=CC=C1)Cl)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Precursor Utilization

The synthesis often begins with chiral precursors to establish the (S)-configuration. L-Valine , a naturally occurring amino acid, serves as a common starting material due to its structural similarity to the target compound’s 3-methyl-butyramide moiety. The protocol involves:

-

Protection of the α-amino group : L-Valine is treated with tert-butoxycarbonyl (Boc) anhydride in a basic aqueous solution (e.g., NaHCO₃) to form Boc-L-valine.

-

Activation of the carboxyl group : Boc-L-valine reacts with coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or tetrahydrofuran (THF), forming an active ester intermediate.

-

Amidation with 3-chloro-benzylamine : The activated ester reacts with 3-chloro-benzylamine under inert conditions to yield Boc-protected (S)-2-amino-N-(3-chloro-benzyl)-3-methyl-butyramide.

Introduction of the N-Ethyl Group

The N-ethyl substituent is introduced via alkylation or nucleophilic substitution:

-

Alkylation with ethyl iodide : The secondary amine generated after Boc deprotection (using trifluoroacetic acid, TFA) reacts with ethyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile at 60°C.

-

Reductive amination : Alternatively, the amine reacts with acetaldehyde in a reductive environment (NaBH₃CN, methanol) to form the N-ethyl derivative.

Final Deprotection and Isolation

The Boc group is removed under acidic conditions (e.g., 4M HCl in dioxane), followed by neutralization with aqueous NaOH. The product is purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Reaction Optimization and Industrial Considerations

Solvent and Temperature Effects

-

Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in amidation steps, while toluene minimizes side reactions during alkylation.

-

Temperature control : Exothermic reactions (e.g., Boc deprotection) require cooling (0–5°C) to prevent racemization, whereas alkylation proceeds efficiently at 60–80°C.

Catalytic Enhancements

-

Palladium catalysts : In scalable syntheses, Pd(OAc)₂ facilitates C–N coupling between 3-chloro-benzyl chloride and amine intermediates, improving yields to >85%.

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation in biphasic systems (water/DCM), reducing reaction times by 30%.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

-

HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric excess (>99%) using hexane/isopropanol (90:10) eluents.

-

Melting point : 128–130°C (uncorrected), consistent with literature values for analogous compounds.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| L-Valine Derivatization | Boc-L-valine | 78 | 99.5 | Moderate |

| Reductive Amination | 3-Chloro-benzaldehyde | 65 | 98.2 | High |

| Palladium-Catalyzed | Benzyl chloride | 85 | 99.1 | Industrial |

Table 1: Efficiency metrics for prominent synthetic routes.

Challenges and Research Findings

Racemization Risks

The stereochemical integrity of the (S)-center is vulnerable during Boc deprotection. Studies show that using milder acids (e.g., HCl/dioxane instead of TFA) reduces racemization from 5% to <1%.

Byproduct Formation

N-Ethylation may produce N,N-diethyl byproducts if excess alkylating agent is used. Kinetic control (slow addition of ethyl iodide) suppresses this to <2%.

Green Chemistry Approaches

Recent advances utilize mechanochemical grinding (ball milling) for solvent-free amidation, achieving 72% yield with minimal waste.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale reactors (e.g., Corning AFR) enable:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The chlorobenzyl group can be reduced to a benzyl group.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield benzyl derivatives, and substitution may yield various substituted benzyl compounds.

Scientific Research Applications

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The amino group may form hydrogen bonds with biological molecules, while the chlorobenzyl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide with structurally related analogs:

Key Observations:

- Chlorine Substitution : The 3-Cl-benzyl group in the target compound balances lipophilicity and steric demands. In contrast, the 2,3-diCl analog exhibits higher molecular weight and lipophilicity, which may improve target binding but could reduce solubility.

- This modification might alter target selectivity (e.g., for enzymes requiring polar interactions).

- N-Substituents : The ethyl group in the target compound vs. cyclopropyl in affects metabolic stability. Cyclopropyl’s rigid structure may slow oxidative metabolism compared to ethyl.

Biological Activity

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide, with the CAS number 1583609-59-9, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide is , with a molecular weight of approximately 268.78 g/mol. The compound features an amine group, a chloro-substituted benzyl moiety, and a butyramide backbone, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁ClN₂O |

| Molecular Weight | 268.78 g/mol |

| CAS Number | 1583609-59-9 |

| Chemical Class | Specialty Materials |

Preliminary studies suggest that (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide interacts with specific receptors and enzymes, influencing various biological pathways. Its mechanism of action may involve:

- Modulation of Neurotransmitter Systems : The compound has shown potential in treating neurological disorders by affecting neurotransmitter release and uptake.

- Binding Affinity : Interaction studies indicate that it may bind to G protein-coupled receptors (GPCRs), which are critical in many physiological processes.

Pharmacological Studies

Research indicates that (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide exhibits significant biological activity in vitro and in vivo. Key findings include:

- Neuroprotective Effects : In animal models, the compound demonstrated neuroprotective properties, potentially useful for conditions like Alzheimer's disease.

- Antidepressant Activity : Behavioral studies have indicated that it may possess antidepressant-like effects in rodent models.

Case Studies

Several case studies have highlighted the compound's efficacy:

- Study on Neurotransmitter Modulation : A study demonstrated that administration of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide led to increased levels of serotonin and dopamine in the brain, suggesting its role in mood regulation .

- G Protein-Coupled Receptor Interaction : Research utilizing dynamic mapping protocols showed that this compound can occupy allosteric sites on GPCRs, enhancing receptor signaling pathways .

Synthesis and Derivatives

The synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves several steps:

- Formation of Benzyl Intermediate : The chloro-substituted benzyl moiety is synthesized through halogenation techniques.

- Amide Bond Formation : Reaction conditions are optimized to ensure high yield and purity during the amide bond formation with the butyric acid derivative.

Q & A

Basic Questions

Q. What spectroscopic and analytical techniques are recommended for confirming the structural identity and stereochemical purity of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide?

- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm stereochemistry and substituent positions), IR spectroscopy (to identify functional groups like amides and amines), and mass spectrometry (for molecular weight validation) is essential. Additionally, chiral HPLC or polarimetry should be employed to verify enantiomeric purity. For example, analogous studies on Cr(III) Schiff base complexes utilized IR and UV-Vis spectroscopy to confirm octahedral geometry and ligand coordination, which can be adapted for this compound’s conformational analysis .

Q. What safety protocols are critical when handling (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) , including nitrile gloves and fume hoods, to prevent inhalation or dermal exposure. Store the compound at 2–8°C in airtight containers to avoid degradation, as recommended for structurally similar amide derivatives . Emergency procedures for spills include neutralization with inert adsorbents and disposal via hazardous waste channels, following protocols for chloro-substituted compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational solubility predictions and experimental solubility data for (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide?

- Methodological Answer : Employ an iterative validation approach :

Use ACD/Labs Percepta or COSMO-RS for initial solubility predictions.

Validate experimentally via shake-flask method in solvents like DMSO or aqueous buffers (pH 1–13).

Analyze discrepancies using Hansen solubility parameters to refine computational models.

For example, studies on benzoxazole analogs highlighted iterative adjustments to account for halogen substituent effects, which may explain deviations in polar aprotic solvents .

Q. What synthetic strategies optimize the yield and stereochemical fidelity of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide?

- Methodological Answer :

- Step 1 : Use asymmetric catalysis (e.g., chiral auxiliaries or enantioselective enzymes) during the amide bond formation to preserve the (S)-configuration.

- Step 2 : Optimize reaction conditions (e.g., low temperature (−10°C) and inert atmosphere ) to minimize racemization, as demonstrated in multi-step syntheses of related chloro-benzyl compounds .

- Step 3 : Monitor purity via HPLC-MS at each stage, adjusting catalysts (e.g., Pd/C for deprotection) if byproducts arise.

Q. How does the 3-chloro-benzyl moiety influence the compound’s pharmacokinetic profile compared to non-halogenated analogs?

- Methodological Answer :

- Lipophilicity : The chloro group increases logP by ~0.5–1.0 units, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to compare oxidative degradation rates. Halogenated analogs often exhibit slower CYP450-mediated metabolism .

- Target Binding : Conduct molecular docking (e.g., AutoDock Vina) to assess interactions with proteins like mitochondrial modulators, referencing studies on trifluoromethyl-benzamide derivatives .

Q. What in vitro and in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- In vitro : Test neuronal cell viability (e.g., SH-SY5Y cells) under oxidative stress, using MTT assays to measure protection against H₂O₂-induced damage.

- In vivo : Utilize murine models of neurodegeneration (e.g., MPTP-induced Parkinsonism) with dose-response studies (1–10 mg/kg, IP). Monitor behavioral outcomes (rotarod tests) and biomarker levels (α-synuclein aggregation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide across studies?

- Methodological Answer :

Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For instance, variations in IC₅₀ values may arise from differences in serum concentration (e.g., 5% vs. 10% FBS) .

Reproducibility testing : Replicate key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Statistical validation : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.